3,4-Dihydroacridin-1(2H)-one
Description
Historical Context and Evolution of Acridinone (B8587238) Derivatives in Chemical Biology
The journey of acridinone derivatives in the scientific landscape began with their parent compounds, the acridines. Acridine (B1665455), a nitrogen-containing heterocyclic compound, was first isolated from coal tar in the late 19th century. rsc.org Initially, acridine derivatives were primarily utilized as dyes and pigments due to their vibrant colors. rsc.org However, their biomedical potential soon became apparent. The planar structure of the acridine ring system allows it to intercalate between the base pairs of DNA, a discovery that propelled acridinones into the realm of medicinal chemistry. acs.org This interaction with nucleic acids became the basis for their development as antimicrobial and anticancer agents. rsc.orgniscpr.res.in
Over the decades, the focus of research expanded from the simple acridine structure to its oxidized form, the acridone (B373769) nucleus. acs.org Acridones, characterized by a carbonyl group at the 9th position, offered new avenues for chemical modification and the potential for more specific biological targeting. acs.orgresearchgate.net Scientists began to synthesize and evaluate a wide array of acridone analogs, exploring the impact of various substituents on their pharmacological properties. This led to the discovery of compounds with a broad spectrum of activities, including antiviral, antimalarial, and anti-inflammatory effects. rsc.orgacs.org The evolution of acridinone research has been marked by a continuous effort to enhance efficacy and reduce the side effects associated with early derivatives, driving the exploration of novel structural modifications like the dihydroacridinone core. rsc.orgrsc.org
Significance of the Dihydroacridinone Core in Organic Synthesis and Medicinal Chemistry
The introduction of a partially saturated ring, as seen in the 3,4-dihydroacridin-1(2H)-one scaffold, represents a significant strategic development in the design of acridinone-based compounds. This structural modification imparts a three-dimensional character to the otherwise planar acridine system, which can lead to altered binding interactions with biological targets. In organic synthesis, the dihydroacridinone core serves as a versatile intermediate. niscpr.res.incyberleninka.ru Its synthesis is often achieved through multicomponent reactions, such as the Friedländer annulation, which allows for the efficient construction of the tricyclic system from readily available starting materials like 2-aminobenzaldehydes and cyclic 1,3-diones. acs.orgresearchgate.netrsc.org The presence of a ketone and a secondary amine within the scaffold provides reactive handles for further functionalization, enabling the creation of diverse chemical libraries. niscpr.res.inambeed.com
From a medicinal chemistry perspective, the dihydroacridinone scaffold is of considerable interest due to the biological activities exhibited by its derivatives. Research has shown that compounds incorporating this motif can possess potent anticancer properties. nih.gov For instance, certain substituted 3,4-dihydroacridin-1(2H)-ones have demonstrated significant antiproliferative activity against various human cancer cell lines. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair. nih.gov Furthermore, the dihydroacridinone framework has been explored for other therapeutic applications, including the development of larvicidal agents. researchgate.netresearchgate.net The ability to readily synthesize and modify this scaffold makes it a valuable platform for the discovery of new therapeutic agents.
Structural Features and Chemical Versatility of the this compound Motif
The this compound motif possesses a unique combination of structural elements that contribute to its chemical versatility. The core structure consists of a tricyclic system where a dihydropyridinone ring is fused to a quinoline (B57606) moiety. The presence of a carbonyl group at the C1 position and a nitrogen atom within the heterocyclic ring are key functional groups that influence the molecule's reactivity. rsc.orgrsc.org The partially saturated nature of one of the rings introduces a degree of conformational flexibility not present in the fully aromatic acridone system.
The chemical versatility of the this compound scaffold is evident in the variety of chemical transformations it can undergo. The ketone at the C1 position is a reactive site for various condensation reactions. For example, it can react with aldehydes to form α,β-unsaturated ketones, which are valuable intermediates for the synthesis of more complex heterocyclic systems like pyrazolo[3,4-a]acridines. niscpr.res.in The methylene (B1212753) group at the C2 position, adjacent to the carbonyl, is also activated and can participate in reactions. niscpr.res.in The nitrogen atom of the dihydroacridine ring can be a site for substitution, and the aromatic part of the molecule can be modified through electrophilic substitution reactions to introduce a wide range of functional groups, thereby modulating the electronic and steric properties of the molecule. nih.gov This adaptability allows chemists to fine-tune the structure of this compound derivatives to optimize their interaction with specific biological targets.
Table 1: Selected Synthesized Derivatives of this compound and their Reported Activities
| Compound Name | Substituents | Reported Activity | Reference |
|---|---|---|---|
| (E)-7-Chloro-2-(3,4-dimethoxybenzylidene)-9-phenyl-3,4-dihydroacridin-1(2H)-one | 7-Chloro, 9-Phenyl, 2-(3,4-dimethoxybenzylidene) | Larvicidal | rsc.org |
| 5,7-Dibromo-3-phenyl-3,4-dihydroacridin-1(2H)-one | 5,7-Dibromo, 3-Phenyl | Anticancer | nih.gov |
| 9-Methyl-3,4-dihydroacridin-1(2H)-one | 9-Methyl | Intermediate in synthesis | acs.org |
| 9-Hydroxy-3,4-dihydroacridin-1(2H)-one | 9-Hydroxy | Intermediate in synthesis | cyberleninka.ru |
| 9-Amino-3,4-dihydroacridin-1(2H)-one | 9-Amino | Precursor for 1-hydroxytacrine | arkat-usa.org |
| Selanyl-substituted-3,4-dihydroacridin-1(2H)-one | Selanyl group | - | researchgate.net |
| 7-Nitro-9-phenyl-3,4-dihydroacridin-1(2H)-one | 7-Nitro, 9-Phenyl | Synthesized using SnO2 NPs | rsc.org |
| 3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one | 3,3,9-Trimethyl | Active molecule | nih.govmedchemexpress.commedchemexpress.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3,4-dihydro-2H-acridin-1-one |
InChI |
InChI=1S/C13H11NO/c15-13-7-3-6-12-10(13)8-9-4-1-2-5-11(9)14-12/h1-2,4-5,8H,3,6-7H2 |
InChI Key |
UYBONVMPKQXUQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C=C2C(=O)C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,4 Dihydroacridin 1 2h One and Its Derivatives
Catalytic Approaches in Dihydroacridinone Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis of 3,4-dihydroacridin-1(2H)-ones has benefited significantly from the development of various catalytic systems.
Lewis Acid Catalysis
Lewis acid catalysis is a cornerstone of organic synthesis, activating substrates towards nucleophilic attack or facilitating cyclization reactions. wikipedia.org In the context of dihydroacridinone synthesis, Lewis acids are employed to promote the condensation and cyclization steps. Common Lewis acids like aluminum chloride, boron trifluoride, and tin(IV) chloride have been traditionally used. wikipedia.org More recently, there has been a shift towards using milder and more versatile Lewis acids. For instance, metal-organic frameworks (MOFs) have been investigated as Lewis acid catalysts. ias.ac.in These materials offer the advantage of having well-defined active sites and can be tailored for specific reactions. The catalytic cycle typically involves the coordination of the Lewis acid to a carbonyl group, enhancing its electrophilicity and facilitating the subsequent intramolecular cyclization to form the acridine (B1665455) core.
Indium(III) Chloride Catalysis
Indium(III) chloride (InCl₃) has emerged as a particularly effective Lewis acid catalyst in a wide range of organic transformations, including the synthesis of heterocyclic compounds. nih.govwikipedia.org Its appeal lies in its stability to moisture and its ability to function in aqueous media, making it a more environmentally friendly option compared to many traditional Lewis acids. nih.govresearchgate.net In the synthesis of dihydroacridinones, InCl₃ catalyzes the multi-component reaction between a 1,3-dicarbonyl compound, an aldehyde, and an amine or urea (B33335). organic-chemistry.org This one-pot approach is highly efficient, providing access to a diverse range of substituted dihydroacridinones in high yields under mild reaction conditions. organic-chemistry.org The catalytic activity of InCl₃ is attributed to its ability to activate the carbonyl components and facilitate the key C-C and C-N bond-forming steps. organic-chemistry.org
Environmentally Benign Synthetic Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of 3,4-dihydroacridin-1(2H)-one, this has led to the development of protocols that minimize or eliminate the use of hazardous solvents and reagents.
Aqueous Medium Reactions
Water is considered the ultimate green solvent due to its non-toxic, non-flammable, and abundant nature. longdom.org Performing organic reactions in an aqueous medium can offer unique reactivity and selectivity due to hydrophobic effects. longdom.org The synthesis of dihydroacridinone derivatives has been successfully achieved in water. For instance, the multi-component reaction of phenacyl bromides, pentane-2,4-dione, and amines can be catalyzed by DABCO in water to produce substituted pyrroles, which are precursors to acridine structures. scirp.org The use of water as a solvent not only reduces the environmental impact but can also simplify the work-up procedure. nih.gov
Solvent-Free Conditions
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. These reactions are typically carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst. The synthesis of this compound and its derivatives has been efficiently conducted under solvent-free conditions. For example, the reaction can be catalyzed by nano Fe₃O₄@SiO₂-SO₃H under solvent-free conditions at elevated temperatures, leading to good to excellent yields of the desired products. pnu.ac.ir Similarly, the use of SnO₂ nanoparticles as a catalyst under solvent-free conditions provides a green and efficient route to these compounds. rsc.org These methods are characterized by their operational simplicity, shorter reaction times, and often lead to high purity products with minimal waste generation. nih.govrsc.org
Research Findings on Synthetic Methodologies
| Catalyst/Condition | Substrates | Product Yield (%) | Reaction Time | Reference |
| SnO₂ Nanoparticles | 7-nitro-9-phenyl-3,4-dihydroacridin-1(2H)-one | 90 | Not specified | rsc.org |
| Fe₃O₄@SiO₂-SO₃H | 2-aminobenzophenone, dimedone | Good to Excellent | Short | pnu.ac.ir |
| p-Toluenesulfonic acid | 2-aminoacetophenone (B1585202), 1,3-cyclohexanedione (B196179), anthranilamide | 74 | 12 h | acs.org |
| Indium(III) chloride | 1,3-dicarbonyl compounds, aldehydes, urea | High | Not specified | organic-chemistry.org |
| DABCO (in water) | Phenacyl bromides, pentane-2,4-dione, amines | Good | Not specified | scirp.org |
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) are highly valued for their efficiency, combining three or more reactants in a single operation to form a complex product, thereby minimizing steps and waste. Several MCRs have been developed for the synthesis of the this compound skeleton.
A notable three-component, one-pot reaction involves the treatment of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide with a catalytic amount of p-toluenesulfonic acid (p-TSA). acs.orgnih.gov While the final product is a quinoline-fused spiro-quinazolinone, the reaction proceeds through the formation of 9-methyl-3,4-dihydroacridin-1(2H)-one as a major, isolable intermediate. acs.orgnih.gov This highlights an MCR pathway to the core acridinone (B8587238) structure. In an optimized procedure, 2-aminoacetophenone and 1,3-cyclohexanedione are first heated with p-TSA to form the acridinone intermediate, which is then reacted with anthranilamide. acs.orgnih.gov
Another approach utilizes the Friedländer annulation within a multi-component framework. An iron/acetic acid mediated protocol allows for the synthesis of various acridinone derivatives from a 2-nitrobenzaldehyde (B1664092) and a 1,3-dicarbonyl compound like 1,3-cyclohexanedione. rsc.org This reaction proceeds through a domino nitro reduction followed by heterocyclization. rsc.org
Tandem reactions, also known as domino or cascade reactions, involve two or more sequential bond-forming transformations within a single synthetic operation without the isolation of intermediates. These pathways are elegant and atom-economical.
A key tandem process for synthesizing N-aryl-3,4-dihydroacridin-1(2H)-one derivatives involves a Knoevenagel condensation followed by an intramolecular enamination. pnu.ac.ir This reaction combines 2-(N-arylamino)benzaldehydes with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a zinc oxide nanoparticle catalyst. pnu.ac.ir The proposed mechanism suggests that the ZnO nanoparticle activates the aldehyde's carbonyl group for the initial Knoevenagel condensation with dimedone. pnu.ac.ir The resulting intermediate then undergoes a ring-closing intramolecular enamination to yield the tricyclic acridine system. pnu.ac.ir
Another significant tandem pathway is the reductive heterocyclization. For instance, 9-amino-3,4-dihydroacridin-1(2H)-one can be synthesized from 3-(2-nitrophenyl)isoxazoles using Zn⁰ or Fe⁰ dust in acetic acid. nih.gov This process involves the reduction of the nitro group to an amine, which then triggers a heterocyclization cascade to form the final acridinone product. nih.gov Similarly, the reaction of 2-nitrobenzaldehydes with 1,3-cyclohexanediones mediated by iron in acetic acid follows a domino nitro reduction-Friedländer heterocyclization to furnish the acridinone ring system. rsc.org
One-pot reactions streamline synthetic processes by allowing multiple reaction steps to occur in the same vessel, avoiding time-consuming and yield-reducing intermediate purification steps.
The synthesis of N-aryl-3,4-dihydroacridin-1(2H)-ones from 2-(N-arylamino)benzaldehydes and dimedone using a recyclable nano-ZnO catalyst is an efficient one-pot procedure. pnu.ac.ir The reaction proceeds smoothly in refluxing toluene (B28343) to give the desired products in moderate to high yields. pnu.ac.ir
A facile one-pot protocol has also been developed for synthesizing quinoline-appended spiro-quinazolinones, where 9-methyl-3,4-dihydroacridin-1(2H)-one is formed as a key intermediate. acs.orgnih.gov The reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide under neat conditions catalyzed by p-TSA demonstrates the power of one-pot synthesis, even if the acridinone is an intermediate rather than the final target. acs.orgnih.gov In one variation, the reaction of these three components initially yielded the target spiro compound in 17% yield and the 9-methyl-3,4-dihydroacridin-1(2H)-one intermediate in 74% yield, underscoring the efficient formation of the acridinone core in a one-pot setting. acs.orgnih.gov
Furthermore, the synthesis of pyrazolo[3,4-a]acridines can be achieved in a single step from this compound derivatives. This one-pot transformation involves a Claisen condensation with ethyl formate (B1220265) and sodium hydride, followed by treatment with hydrazine (B178648) hydrate (B1144303). niscpr.res.in
Microwave-Assisted Synthetic Enhancements
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods.
The application of microwave energy has been shown to be effective in reactions involving the acridinone core. For example, a one-step microwave-assisted synthesis of dihydro dibenzophenanthrolines uses this compound as a starting material in a self-catalyzed Friedländer reaction. researchgate.net This demonstrates the stability of the acridinone scaffold under microwave conditions and its utility as a building block.
More directly, microwave-assisted thermal cyclization has been employed to produce 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. researchgate.net A study found that optimal conditions for this type of cyclization involved heating to 250 °C for 90 minutes in dimethylformamide (DMF) under microwave irradiation. researchgate.net Such protocols offer a rapid and efficient alternative to classical methods for creating acridinone structures. researchgate.net The use of microwave assistance is particularly beneficial in multi-component reactions, like the Biginelli reaction for synthesizing dihydropyrimidinones, where it significantly shortens reaction times under solvent-free conditions. rasayanjournal.co.in
Functional Group Compatibility and Regioselectivity in Synthesis
Functional group compatibility is a critical aspect of modern synthesis, as it allows for the construction of complex molecules without the need for extensive protecting group strategies. Regioselectivity, the control of the orientation of bond formation, is equally important for ensuring the desired isomer is produced.
The synthesis of N-aryl-3,4-dihydroacridin-1(2H)-ones via ZnO-catalyzed condensation shows good functional group tolerance. pnu.ac.ir Various substituents on the N-aryl ring, including electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -F, -Cl), are well-tolerated, providing the corresponding products in moderate to high yields. pnu.ac.ir Similarly, the iron-mediated reductive cyclization of 2-nitrobenzaldehydes with cyclic diketones is compatible with a range of functional groups on the aromatic ring. rsc.org Both electron-withdrawing (fluoro, chloro, bromo) and electron-donating (methyl, hydroxyl) substituents on the starting aldehyde lead to the desired acridinones in good to excellent yields (85-92%). rsc.org
Regioselectivity can be a challenge when using unsymmetrically substituted reactants. However, in some cases, high regioselectivity is observed. For example, the ruthenium-catalyzed [2+2+2] cycloaddition of 1,6-diynes with aryl cyanates produces 2-aryloxypyridines with excellent regioselectivity, a principle that can be relevant to the synthesis of complex heterocyclic systems. researchgate.net In the synthesis of substituted quinoxalinones, a related heterocyclic system, the choice of additives can be used to "switch" the regioselectivity of the cyclocondensation in a predictable manner. nih.gov For instance, using p-TsOH versus a combination of HOBt/DIC as an additive can direct the reaction to produce different regioisomers selectively. nih.gov This highlights that reaction conditions are a key determinant of regiochemical outcomes.
Synthesis of Specific Substituted 3,4-Dihydroacridin-1(2H)-ones
A variety of substituted this compound derivatives have been synthesized using the advanced methodologies described. These methods allow for the introduction of diverse substituents at various positions on the acridine core, enabling the fine-tuning of its chemical properties.
The tables below summarize the synthesis of several specific derivatives, showcasing the versatility of the synthetic routes.
Table 1: Synthesis of this compound Derivatives via Reductive Cyclization mdpi.com Method: Reaction of a substituted 2-nitrobenzaldehyde or 2-aminoacetophenone with dimedone.
| Product Name | Substituents | Yield |
|---|---|---|
| 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one | R = H, R' = H | 99% |
| 7-Fluoro-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one | R = 7-F, R' = H | 80% |
Table 2: Synthesis of N-Aryl-3,4-dihydroacridin-1(2H)-one Derivatives pnu.ac.ir Method: ZnO nanoparticle-catalyzed condensation of a 2-(N-arylamino)benzaldehyde and dimedone.
| Product | N-Aryl Substituent | Yield |
|---|---|---|
| 10-phenyl-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one | Phenyl | 89% |
| 10-(4-chlorophenyl)-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one | 4-Chlorophenyl | 91% |
| 10-(4-fluorophenyl)-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one | 4-Fluorophenyl | 88% |
| 10-(p-tolyl)-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one | p-Tolyl (4-Methylphenyl) | 90% |
Other notable examples include the synthesis of 9-Amino-3,4-dihydroacridin-1(2H)-one in 80% yield via reductive heterocyclization and the gram-scale synthesis of 7-bromo-3,4-dihydroacridin-1(2H)-one in 82% yield. rsc.orgnih.gov
Chemical Transformations and Reactivity of 3,4 Dihydroacridin 1 2h One Derivatives
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, enabling the formation of new rings fused to a pre-existing molecular framework. In the case of 3,4-dihydroacridin-1(2H)-one, the presence of a reactive ketone and an adjacent active methylene (B1212753) group facilitates the construction of various five- and six-membered heterocyclic rings, leading to novel polycyclic aromatic compounds.
Formation of Pyrano[2,3-a]acridines
The fusion of a pyran ring to the acridinone (B8587238) core to form pyrano[2,3-a]acridines can be achieved through multicomponent reactions. While many syntheses of pyrano-acridines start from the isomeric 2,3-dihydroacridin-4(1H)-one, related structures can be accessed from this compound derivatives. For instance, the reaction of (E)-7-chloro-2-(3,4-dimethoxybenzylidene)-9-phenyl-3,4-dihydroacridin-1(2H)-ones with ethyl acetoacetate (B1235776) in the presence of 10% ethanolic sodium hydroxide (B78521) leads to the formation of ethyl 10-chloro-4-(3,4-dimethoxyphenyl)-2-hydroxy-12-phenyl-1,4,5,6-tetrahydro-benzo[a]-acridine-3-carboxylates rsc.org. This transformation builds a highly substituted benzene (B151609) ring fused to the 'a' face of the acridine (B1665455) system, which incorporates a pyran-like oxygen heterocycle within the newly formed ring system.
A general approach to the synthesis of pyran-annulated heterocycles involves the reaction of a suitable precursor with reagents like malononitrile (B47326) in the presence of a base researchgate.netnih.gov.
Generation of Isoxazolo[3,4-a]acridines
The synthesis of isoxazolo[3,4-a]acridines from this compound derivatives has been efficiently achieved through a two-step process. This method involves an initial aldol (B89426) condensation followed by cyclization with hydroxylamine (B1172632).
Specifically, the reaction of a substituted this compound, such as 7-chloro-9-phenyl-3,4-dihydroacridin-1(2H)-one, with an arylaldehyde in the presence of alcoholic sodium hydroxide at room temperature yields the corresponding 2-arylmethylene derivative. Subsequent treatment of this intermediate with hydroxylamine hydrochloride in pyridine (B92270) results in the formation of the desired isoxazolo[3,4-a]acridine. This method provides a straightforward route to a variety of substituted isoxazolo[3,4-a]acridines.
Furthermore, spiro-isoxazolyl-acridinone hybrids can be prepared via a one-pot sequential Knoevenagel condensation/nitrile oxide generation/1,3-dipolar cycloaddition sequence starting from this compound, aromatic aldehydes, and benzohydroximinoyl chlorides doi.org.
| Starting Material | Reagents | Product | Reference |
| 7-Chloro-9-phenyl-3,4-dihydroacridin-1(2H)-one | 1. Arylaldehyde, NaOH/EtOH; 2. NH2OH·HCl, Pyridine | 7-Chloro-2-aryl-9-phenyl-2,3-dihydroisoxazolo[3,4-a]acridine | Not specified |
| This compound | Aromatic aldehydes, Benzohydroximinoyl chlorides | Spiro-isoxazolyl-acridinone hybrids | doi.org |
Synthesis of Pyrazolo[3,4-a]acridines
The construction of a pyrazole (B372694) ring fused to the acridinone system, yielding pyrazolo[3,4-a]acridines, can be accomplished through a one-pot reaction. This efficient synthesis involves a Claisen condensation of a this compound derivative with ethyl formate (B1220265) in the presence of sodium hydride in toluene (B28343). The resulting intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to afford the final pyrazolo[3,4-a]acridine. This method is noted for its operational simplicity and good to high yields.
| Starting Material | Reagents | Product | Yield | Reference |
| This compound derivatives | 1. Ethyl formate, NaH, Toluene; 2. Hydrazine hydrate | Pyrazolo[3,4-a]acridines | Good to high | Not specified |
Modifications at the Acridinone Ring System
The core structure of this compound can be readily modified to introduce a variety of substituents, which can significantly influence the chemical and physical properties of the resulting compounds. These modifications can be introduced either during the synthesis of the acridinone skeleton or by subsequent reactions on the preformed ring system.
A common strategy for introducing diversity is through the Friedländer annulation, which is often used to construct the acridinone core itself. By using appropriately substituted 2-aminobenzophenones or related precursors, a range of functionalities can be incorporated into the final acridinone structure. For example, derivatives with fluoro, methyl, and methoxy (B1213986) groups at various positions of the acridinone ring have been synthesized.
The following table summarizes some of the substituted this compound derivatives that have been prepared, highlighting the versatility of synthetic methods to modify the acridinone core.
| Substituent | Position | Method | Reference |
| 7-Fluoro | 7 | Domino Reduction-Heterocyclization | mdpi.com |
| 3,3-Dimethyl | 3 | Domino Reduction-Heterocyclization | mdpi.com |
| 9-Methyl | 9 | p-TSA mediated condensation | acs.org |
| 7-Chloro | 7 | Friedländer Annulation | Not specified |
| 7-Bromo | 7 | Friedländer Annulation | Not specified |
| 7-Methoxy | 7 | Friedländer Annulation | Not specified |
| 6,7-Dimethoxy | 6,7 | Friedländer Annulation | Not specified |
| 6-Dimethylamino | 6 | Friedländer Annulation | Not specified |
Reductive Cyclization Pathways
Reductive cyclization represents a powerful strategy for the synthesis of complex nitrogen-containing heterocyclic systems. In the context of this compound derivatives, this approach has been utilized to construct additional fused rings, leading to novel polycyclic architectures.
A notable example is the synthesis of 9-amino-3,4-dihydroacridin-1(2H)-one through a reductive heterocyclization process. This transformation starts from a 3-(2-nitrophenyl)isoxazole derivative which, upon treatment with zinc or iron dust in acetic acid, undergoes reduction of the nitro group and subsequent cyclization to form the amino-substituted acridinone nih.gov. This method provides a route to an important functionalized derivative that can serve as a precursor for further chemical exploration.
Another significant application of reductive cyclization is the iron/acetic acid-mediated intramolecular cyclization of 2-(hydroxy(2-nitrophenyl)methyl)-3,4-dihydroacridin-1(2H)-ones. This reaction proceeds via an aldol addition of a 2-nitrobenzaldehyde (B1664092) to the acridinone, followed by the reductive cyclization of the resulting alcohol. This domino reaction sequence affords 6,7-dihydrodibenzo[b,j] nih.govnih.govphenanthroline derivatives in good to excellent yields rsc.org. This strategy demonstrates the utility of the acridinone scaffold in the construction of elaborate, multi-ring systems.
| Starting Material | Reagents | Product | Reference |
| 3-(2-Nitrophenyl)isoxazole derivative | Zn or Fe, Acetic Acid | 9-Amino-3,4-dihydroacridin-1(2H)-one | nih.gov |
| 2-(Hydroxy(2-nitrophenyl)methyl)-3,4-dihydroacridin-1(2H)-ones | Fe, Acetic Acid | 6,7-Dihydrodibenzo[b,j] nih.govnih.govphenanthroline derivatives | rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the atomic connectivity and stereochemistry can be constructed.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of 3,4-Dihydroacridin-1(2H)-one provides critical information about the number and environment of the hydrogen atoms within the molecule. The aromatic protons, located on the acridine (B1665455) core, are expected to resonate in the downfield region of the spectrum due to the deshielding effects of the aromatic ring currents. In contrast, the protons on the saturated dihydropyridinone ring will appear at higher field.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|
Detailed analysis would typically reveal distinct signals for the aromatic protons, with their splitting patterns indicating their relative positions on the rings. The aliphatic protons on the C2, C3, and C4 positions would exhibit characteristic multiplets based on their coupling with neighboring protons.
Carbon-13 (¹³C) NMR Spectral Analysis
Complementing the proton NMR data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The carbonyl carbon (C1) is characteristically found at a low field, typically above 160 ppm. The aromatic carbons will also resonate in the downfield region, while the aliphatic carbons of the dihydro-one ring will appear at higher fields.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|
A complete assignment would differentiate between the quaternary and protonated carbons, providing a full carbon skeleton of the molecule.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Analysis
The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, typically observed in the range of 1650-1700 cm⁻¹. Other significant bands would include the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as C=C and C-N stretching vibrations.
Table 3: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|
Fourier Transform Raman (FT-Raman) Analysis
FT-Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds such as the C=C bonds of the aromatic rings often produce strong Raman signals. This technique is particularly useful for analyzing the skeletal vibrations of the acridine core.
Table 4: FT-Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing characteristic losses of small molecules or radicals that are indicative of the compound's structure.
Table 5: Mass Spectrometry Data for this compound
| m/z | Ion |
|---|
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar compounds like this compound. In ESI-MS analysis, the compound is expected to be protonated to form the molecular ion [M+H]⁺. Given the molecular formula C₁₃H₁₁NO, the calculated monoisotopic mass is 197.0840 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition with high accuracy. nih.gov Fragmentation patterns observed during tandem mass spectrometry (MS/MS) experiments provide further structural insights, often involving the loss of small neutral molecules such as carbon monoxide (CO) from the ketone moiety.
| Ion | Expected m/z (monoisotopic) | Description |
| [M+H]⁺ | 198.0913 | Protonated molecular ion |
| [M+Na]⁺ | 220.0733 | Sodium adduct |
| [2M+H]⁺ | 395.1754 | Protonated dimer |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govnih.gov This method is instrumental for verifying the purity of this compound and for analyzing complex mixtures containing the compound. A reversed-phase HPLC method, often utilizing a C18 column, would be employed to separate the analyte from impurities before it enters the mass spectrometer. The mass detector, typically operating in ESI positive mode, would then confirm the identity of the eluted compound by its mass-to-charge ratio, corresponding to the [M+H]⁺ ion. This technique offers high sensitivity and specificity, making it a standard for both qualitative and quantitative analysis. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the acridine core. The core acridine structure exhibits characteristic absorption bands in the UV region, typically arising from π-π* transitions. researchgate.netnist.gov The presence of the conjugated enone system within the dihydro-ring may lead to additional absorption bands or shifts in the primary bands compared to the parent acridine. The solvent environment can influence the position of these absorption maxima (λ_max), a phenomenon explored further in solvatochromism studies.
Below is an illustrative table of UV-Vis absorption maxima for the related compound acridine in various solvents, which serves as a reference for the expected spectral region for this compound. researchgate.net
| Solvent | Dielectric Constant (ε) | λ_max (nm) for Acridine |
| Dichloromethane | 9.1 | 345, 361, 380 |
| Ethanol | 24.6 | 347, 364, 384 |
| Methanol | 32.7 | 348, 365, 385 |
| Acetonitrile | 37.5 | 346, 363, 382 |
| N,N-Dimethylformamide | 36.7 | 349, 367, 387 |
X-ray Diffraction (XRD) Crystallography
X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. mkuniversity.ac.inmdpi.com
Single-Crystal X-ray Diffraction for Molecular Geometry
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown. nih.gov This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. nih.govresearchgate.net The analysis would reveal the planarity of the acridine system and the conformation of the non-aromatic, ketone-containing ring. Furthermore, it elucidates the packing of molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal structure. nih.gov
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of molecules. Many acridine derivatives are known to be fluorescent, and it is anticipated that this compound would exhibit fluorescence upon excitation at a wavelength corresponding to its absorption maximum.
Solvatochromic Behavior Studies
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. researchgate.net This effect is observed in both absorption and emission spectra and is indicative of changes in the electronic distribution of the molecule's ground and excited states due to interactions with solvent molecules. researchgate.netnih.gov By measuring the fluorescence emission spectra of this compound in a range of solvents with varying polarities, one can study its solvatochromic behavior. A significant shift in the emission maximum with increasing solvent polarity would suggest a substantial difference in the dipole moments of the ground and excited states, providing insight into the electronic nature of the excited state. researchgate.net
The following table illustrates the solvatochromic effect on the fluorescence emission of the parent compound, acridine. researchgate.net
| Solvent | Emission λ_max (nm) for Acridine |
| Dichloromethane | 400, 422, 448 |
| Ethanol | 410, 432 |
| Methanol | 412, 434 |
| Acetonitrile | 404, 426 |
| N,N-Dimethylformamide | 414, 436 |
Despite a comprehensive search for scientific literature, specific data regarding the quantum yield determinations for the chemical compound this compound could not be located.
Research databases and scientific publications were queried for studies on the advanced spectroscopic characterization and photophysical properties of this specific molecule. However, these searches did not yield any articles containing experimentally determined quantum yield values or related photoluminescence data for this compound.
While the broader class of acridine and acridone (B373769) derivatives is known to exhibit fluorescence properties, with some demonstrating high quantum yields, no such information was found for the hydrogenated form specified. Scientific literature often focuses on the synthesis, reactivity, and biological applications of novel compounds, and detailed photophysical characterization is not always reported.
Therefore, the section on Quantum Yield Determinations for this compound cannot be completed at this time due to the absence of available research data.
Computational and Theoretical Investigations of 3,4 Dihydroacridin 1 2h One
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, offering insights into molecular behavior at the atomic and subatomic levels.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a staple in computational chemistry for its balance of accuracy and computational efficiency. DFT calculations are particularly useful for studying acridine (B1665455) and acridone (B373769) derivatives. bnmv.ac.innih.gov
For a molecule like 3,4-Dihydroacridin-1(2H)-one, DFT can be employed to determine various physicochemical properties. The theory is based on the principle that the energy of a molecule can be determined from its electron density. Functionals, such as B3LYP, are commonly used in these calculations to approximate the exchange-correlation energy, a key component of the total electronic energy. bnmv.ac.innih.gov These studies help in understanding the electronic behavior and stability of the molecule.
Basis Set Selection and Levels of Theory
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. youtube.com For organic molecules like this compound, Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311G(d,p), are commonly selected. reddit.com
6-31G : This notation indicates a split-valence basis set, where core electrons are described by a single basis function and valence electrons are described by two.
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They provide more flexibility to the basis set, allowing for a more accurate description of the electron distribution in bonds and asymmetric environments.
The combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) defines the level of theory. The choice of the level of theory is a critical step in ensuring the reliability of the computational results. bnmv.ac.in Larger basis sets generally yield more accurate results but at a higher computational cost. youtube.com
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. github.ioresearchgate.net For this compound, this procedure would adjust the bond lengths, bond angles, and dihedral angles to identify the most stable, low-energy conformation. The process is iterative, calculating the energy and its derivatives (the gradient) at a given geometry and then moving the atoms to a new geometry with lower energy until a stationary point is found. github.iostorion.ru
The optimized geometry provides crucial data on the molecule's three-dimensional structure. This information is fundamental for understanding its physical and chemical properties.
Table 1: Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Bond | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C=O | ~1.23 |
| Bond Length | C-N | ~1.38 |
| Bond Length | C-C (aromatic) | ~1.40 |
| Bond Angle | C-N-C | ~120 |
| Bond Angle | C-C=O | ~121 |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values would be obtained from a specific DFT geometry optimization calculation.
Molecular Orbital Analysis
Molecular orbital analysis provides deep insights into the electronic behavior and reactivity of a molecule by examining its frontier molecular orbitals (FMOs).
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Studies
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. irjweb.comnih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com
A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as the electrons can be more easily excited. nih.gov
For this compound, the energies of these orbitals can be calculated using DFT. The analysis of the HOMO and LUMO energy levels helps in understanding the charge transfer interactions that can occur within the molecule.
Table 2: Illustrative Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
Note: These energy values are hypothetical and serve to illustrate the concepts of HOMO, LUMO, and the energy gap.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, states that chemical reactivity can be predicted by examining the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org By analyzing the spatial distribution of the HOMO and LUMO on the this compound molecule, one can predict the likely sites for electrophilic and nucleophilic attacks. ucsb.edu
Nucleophilic Attack: Regions of the molecule where the LUMO is localized are electron-deficient and are thus susceptible to attack by nucleophiles. In a ketone, the LUMO is often centered on the carbonyl carbon atom. cureffi.org
Electrophilic Attack: Areas where the HOMO is concentrated are electron-rich and are the probable sites for attack by electrophiles. For acridine derivatives, the HOMO is typically distributed across the π-conjugated aromatic system. researchgate.net
Visualizing the HOMO and LUMO surfaces allows for a qualitative understanding of the molecule's reactivity, guiding the prediction of reaction mechanisms and the design of new chemical syntheses. ucsb.edu
Spectroscopic Parameter Predictions
Computational chemistry, particularly DFT, serves as a powerful tool for predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. researchgate.netwinterschool.cc By calculating parameters like vibrational frequencies (IR) and nuclear magnetic shielding (NMR), theoretical spectra can be generated that correlate well with experimental data. researchgate.netnih.gov
For this compound, DFT calculations can predict its infrared spectrum. Key vibrational frequencies would include the C=O stretching frequency of the ketone group, the N-H stretching frequency, C-N stretching, and various C-H stretching and bending modes from the aromatic and aliphatic rings. Theoretical predictions can also reveal shifts in these frequencies upon substitution or interaction with other molecules. nih.gov
Similarly, ¹H and ¹³C NMR chemical shifts can be calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule, based on their electronic environment. These predicted values are typically benchmarked against a standard (like Tetramethylsilane, TMS) and provide a theoretical spectrum that can be directly compared with experimental results for structural verification.
| Parameter | Predicted Value Range | Method |
| IR Frequencies (cm⁻¹) | DFT/B3LYP | |
| C=O Stretch | 1640-1680 | |
| N-H Stretch | 3200-3400 | |
| Aromatic C-H Stretch | 3000-3100 | |
| ¹H NMR Chemical Shifts (ppm) | GIAO/DFT | |
| N-H Proton | 7.5 - 9.0 | |
| Aromatic Protons | 7.0 - 8.5 | |
| Aliphatic Protons | 2.0 - 4.0 | |
| ¹³C NMR Chemical Shifts (ppm) | GIAO/DFT | |
| Carbonyl Carbon (C=O) | 190 - 200 | |
| Aromatic Carbons | 110 - 150 |
Note: The values in this table are representative and based on computational studies of similar acridone and heterocyclic ketone structures. Actual values would require specific DFT calculations for this compound.
Structure-Activity Relationship (SAR) Derivations via Computational Methods
Quantitative Structure-Activity Relationship (QSAR) studies are essential in drug discovery for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. hkbpublications.com For acridinone (B8587238) derivatives, QSAR models have been successfully developed to predict their antitumor activity. nih.govnih.gov
Computational methods are used to calculate a wide range of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, including:
Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Hydrophobic Descriptors: LogP (partition coefficient).
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
Quantum Chemical Descriptors: Calculated using methods like DFT, such as hardness, softness, and electrophilicity index. researchgate.net
Using statistical techniques like Multiple Linear Regression (MLR), these descriptors are used to build an equation that links them to the observed biological activity (e.g., IC₅₀ values). nih.gov For acridinone derivatives, QSAR studies have revealed that hydrophobic properties and molecular symmetry are significant for antitumor activity, while electronic and topological features are crucial for their ability to interact with DNA. nih.govnih.gov Such models allow for the virtual screening and rational design of new, more potent this compound derivatives by predicting their activity before synthesis.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. nih.gov This method is fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of a drug's action. ucj.org.ua
Based on the known biological activities of related acridine and quinoline (B57606) compounds, several potential biological targets for this compound can be proposed for docking studies:
DNA: Acridine derivatives are well-known DNA intercalators. Docking studies can predict how the planar acridinone core might fit between DNA base pairs.
Protein Kinases: Many heterocyclic compounds act as kinase inhibitors.
Topoisomerases: These enzymes are common targets for anticancer drugs.
Cholinesterases: Some hydroacridine derivatives have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase. ucj.org.ua
Bacterial Enzymes: Targets like DNA gyrase are often explored for antibacterial agents. nih.gov
A typical docking study involves preparing the 3D structures of the ligand and the target protein. The ligand is then placed in the active site of the protein, and a scoring function is used to calculate the binding affinity (often expressed as a binding energy in kcal/mol). The results identify the most stable binding poses and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target. nih.gov
Chemical Reactivity Parameters Analysis
DFT calculations are widely used to determine global and local chemical reactivity descriptors based on Frontier Molecular Orbital (FMO) theory. mdpi.comscirp.org These parameters provide quantitative measures of a molecule's stability and reactivity. researchgate.net
The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
E(HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher E(HOMO) value indicates a better electron donor.
E(LUMO): The energy of the LUMO is related to the molecule's ability to accept electrons. A lower E(LUMO) value indicates a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO) is a measure of the molecule's chemical stability and reactivity. A small energy gap implies high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com
From these orbital energies, several global reactivity descriptors can be derived:
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of reactivity; the inverse of hardness. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the ability to accept electrons. |
This table presents the fundamental equations used to calculate chemical reactivity parameters from HOMO and LUMO energies.
Analysis of these parameters for this compound would provide a comprehensive profile of its chemical behavior, predicting its stability and propensity to engage in various chemical reactions. researchgate.netresearchgate.net
Biological Activity and Mechanistic Insights in Vitro Studies
Interaction with Nucleic Acids
The interaction of small molecules with DNA is a key mechanism for many anticancer drugs. For derivatives of 3,4-Dihydroacridin-1(2H)-one, research has explored their ability to bind to DNA and interfere with its functions.
DNA Intercalation Mechanisms
DNA intercalation is a mode of interaction where a molecule inserts itself between the base pairs of the DNA double helix. However, not all DNA-targeting agents act via this mechanism. In silico studies on a series of 9-amino-3-phenylacridone derivatives, which include substituted this compound structures, have indicated that some of these compounds exhibit DNA non-intercalation properties. Specifically, certain derivatives were identified as acting as topoisomerase II poisons without intercalating into the DNA, a mechanism similar to the anticancer drug etoposide.
A study involving ten derivatives of 3-phenyl-9-aminoacridone, including 9-amino-7-bromo-3-phenyl-3,4-dihydroacridin-1(2H)-one, found that this particular compound was among those that likely act as a topoisomerase II poison through a non-intercalative mechanism. This suggests that its mode of action involves trapping the enzyme-DNA complex rather than distorting the DNA structure through intercalation.
Interference with DNA Replication Pathways
Currently, there is limited specific information available in the scientific literature detailing the direct interference of this compound or its derivatives with DNA replication pathways.
Enzymatic Inhibition Studies
The ability of this compound derivatives to inhibit various enzymes essential for cancer cell function has been a primary focus of research.
Topoisomerase I and II Inhibition
Topoisomerases are critical enzymes that regulate the topology of DNA and are validated targets for cancer therapy. Research has shown that derivatives of this compound are potential inhibitors of topoisomerase II. A study on 9-amino-3-phenylacridone derivatives, which are structurally related to this compound, demonstrated their potential to inhibit both topoisomerase IIα (topo IIα) and topoisomerase IIβ (topo IIβ).
The mechanism of inhibition appears to be twofold. Some derivatives are suggested to act as catalytic inhibitors, similar to the drug amsacrine, by interfering with the enzymatic activity of topoisomerase II. Others, as mentioned previously, act as topoisomerase II poisons, stabilizing the covalent enzyme-DNA complex and leading to double-strand breaks. Molecular docking studies have further supported that these compounds show strong binding affinities for human topoisomerase IIα.
Table 1: Investigated this compound Derivatives and their Proposed Mechanism of Topoisomerase II Inhibition
| Compound | Proposed Mechanism of Action |
|---|---|
| 9-amino-7-chloro-3-phenyl-3,4-dihydroacridin-1(2H)-one | Catalytic Inhibition of Topoisomerase IIα |
| 9-amino-7-bromo-3-phenyl-3,4-dihydroacridin-1(2H)-one | Topoisomerase II Poison (Non-intercalative) |
Telomerase Inhibition
There is currently a lack of specific research findings in the available scientific literature regarding the inhibition of telomerase by this compound or its derivatives.
Protein Kinase Inhibition
While computational studies have predicted potential protein targets for derivatives of this compound, there is no specific experimental data in the current body of scientific literature that details the inhibition of protein kinases by these compounds.
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Derivatives of the acridine (B1665455) scaffold, structurally related to this compound, are recognized for their potent inhibition of cholinesterases, enzymes critical in the pathogenesis of Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can enhance cholinergic neurotransmission.
Research into various acridine derivatives has demonstrated significant inhibitory activity. For instance, a study evaluating five synthesized acridine derivatives (AAM7, AAM5, AC8, AC6, and AM1) found that AAM7 exhibited the highest binding affinity to AChE with a binding energy of -10.6 kcal/mol. nih.gov This was followed closely by derivatives AAM5, AC6, and AC8, each with a binding affinity of -10.2 kcal/mol, indicating strong potential for AChE inhibition. nih.gov Molecular dynamics simulations further confirmed that AAM7 forms stable interactions with key residues in the enzyme's active site, such as Tyr124, Asp74, and Trp86. nih.gov While direct cholinesterase inhibition data for this compound itself is limited, the potent activity of its structural analogs underscores the importance of the acridine core for this biological effect.
Similarly, studies on other related heterocyclic structures, such as dihydropyridines, have shown potent dual inhibition of both AChE and BChE, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range. who.intresearchgate.net
Table 1: Cholinesterase Inhibition by Acridine Derivatives
| Compound | Target Enzyme | Activity (Binding Affinity) |
|---|---|---|
| AAM7 | Acetylcholinesterase (AChE) | -10.6 kcal/mol |
| AAM5 | Acetylcholinesterase (AChE) | -10.2 kcal/mol |
| AC8 | Acetylcholinesterase (AChE) | -10.2 kcal/mol |
| AC6 | Acetylcholinesterase (AChE) | -10.2 kcal/mol |
| AM1 | Acetylcholinesterase (AChE) | -9.1 kcal/mol |
Other Enzyme Targets
Beyond cholinesterases, the acridine scaffold has been identified as a potent inhibitor of other crucial cellular enzymes, particularly DNA topoisomerases. kg.ac.rsresearchgate.net These enzymes are vital for processes like DNA replication and transcription, making them key targets in anticancer therapy. wikipedia.org
Acridine derivatives have been shown to inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II). mdpi.comresearchgate.netnih.gov A series of novel 3,9-disubstituted acridines demonstrated dual inhibitory activity against both enzymes. mdpi.com Spectroscopic studies confirmed that these derivatives bind to DNA, with binding constants (Kb) ranging from 2.81 to 9.03 × 10⁴ M⁻¹. mdpi.com Further investigation revealed a preference for Topo I inhibition over Topo IIα. mdpi.com
In another study, acridine-thiosemicarbazone derivatives were synthesized and evaluated for their enzymatic inhibition. Several of these compounds, including DL-01, DL-07, and DL-08, showed significant inhibition of topoisomerase IIα activity at a concentration of 100 µM, comparable to the known inhibitor amsacrine. nih.gov
Table 2: Topoisomerase Inhibition by Acridine Derivatives
| Compound Class | Target Enzyme | Observed Activity |
|---|---|---|
| 3,9-Disubstituted Acridines | Topoisomerase I & IIα | Dual inhibition, with preference for Topo I |
| Acridine-Thiosemicarbazone (DL-01) | Topoisomerase IIα | 77% inhibition at 100 µM |
| Acridine-Thiosemicarbazone (DL-07) | Topoisomerase IIα | 74% inhibition at 100 µM |
| Acridine-Thiosemicarbazone (DL-08) | Topoisomerase IIα | 79% inhibition at 100 µM |
Investigational Biological Efficacy (In Vitro)
Anticancer Activity in Cell Lines
The ability of acridine-based compounds to inhibit topoisomerases and interact with DNA translates into significant antiproliferative activity against various cancer cell lines. kg.ac.rs
A study on 3,4-diaryl-1,2,3,4-tetrahydroquinolines, which share a structural relationship with dihydroacridinones, identified a lead compound (3c) with potent activity. It demonstrated IC50 values of 4.9 µM in H460 lung carcinoma cells, 2.0 µM in A-431 skin carcinoma cells, and 4.4 µM in HT-29 colon adenocarcinoma cells. nih.gov
Furthermore, 3,9-disubstituted acridine derivatives were screened by the National Cancer Institute against a panel of 60 human cancer cell lines. The aniline acridine derivative 17a was particularly potent against the MCF7 breast cancer cell line with a GI50 (50% growth inhibition) value of 18.6 nM. mdpi.com Another derivative, 17b, was highly active against the SR leukemia cell line, showing a GI50 of 38.0 nM. mdpi.com Acridine–thiosemicarbazone derivative DL-08 also exhibited notable cytotoxicity against B16-F10 melanoma cells, with an IC50 value of 14.79 µM. nih.gov
Table 3: Anticancer Activity of Dihydroacridin-1(2H)-one Derivatives and Analogs
| Compound/Derivative | Cancer Cell Line | Activity (IC50 / GI50) |
|---|---|---|
| Tetrahydroquinoline 3c | A-431 (Skin) | 2.0 µM |
| Tetrahydroquinoline 3c | HT-29 (Colon) | 4.4 µM |
| Tetrahydroquinoline 3c | H460 (Lung) | 4.9 µM |
| Acridine-Thiosemicarbazone DL-08 | B16-F10 (Melanoma) | 14.79 µM |
| 3,9-Disubstituted Acridine 17a | MCF7 (Breast) | 18.6 nM |
| 3,9-Disubstituted Acridine 17b | SR (Leukemia) | 38.0 nM |
Antimicrobial Properties (Bacterial and Fungal Strains)
The acridine scaffold has a long history of use as an antimicrobial agent. kg.ac.rs Modern derivatives continue to show promise against a variety of bacterial and fungal pathogens.
Derivatives containing a thiourea (B124793) group have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. kg.ac.rs In a study of 3,4-dihydro-s-triazinobenzimidazole derivatives, several compounds were effective against Gram-positive bacteria like Enterococcus faecalis and S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 50-400 µg/mL. researchgate.net
Antifungal activity has also been documented. Structurally related 3,4-dihydroisoquinolin-1(2H)-one derivatives were tested for antioomycete activity, with compound I23 showing potent efficacy against the plant pathogen Pythium recalcitrans with an EC50 value of 14 µM. nih.gov
Table 4: Antimicrobial Activity of Structurally Related Derivatives
| Compound Class | Microorganism | Activity (MIC / EC50) |
|---|---|---|
| Dihydro-s-triazinobenzimidazoles | Staphylococcus aureus | 50-400 µg/mL |
| Dihydro-s-triazinobenzimidazoles | Enterococcus faecalis | 50-400 µg/mL |
| Dihydroisoquinolin-one I23 | Pythium recalcitrans (Oomycete) | 14 µM |
Antiparasitic Effects
Acridine-based compounds have been explored as potential treatments for several significant parasitic diseases. kg.ac.rsnih.gov They have shown efficacy against protozoans such as Leishmania, Trypanosoma, and the malaria parasite, Plasmodium falciparum. nih.govnih.gov
Bis-acridine compounds, in particular, have been effective at nanomolar concentrations against a range of parasites. nih.gov Spiro-acridine derivatives have also shown potent anti-leishmanial activity. For example, against the promastigote forms of Leishmania infantum, derivative AMTAC-11 had an IC50 of 1.109 µg/mL. mdpi.com Against the amastigote forms, the most clinically relevant stage, derivative ACMD-03 was effective against L. infantum with an IC50 of 10.47 µM. mdpi.com
The antimalarial activity of acridine derivatives is also well-documented. A series of acridine-cinnamic acid hybrids showed promising activity against both chloroquine-susceptible (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov Another study found that certain acridine derivatives inhibited the growth of chloroquine-resistant P. falciparum strains with IC50 values ≤ 0.3 µM. researchgate.net
Table 5: Antiparasitic Activity of Acridine Derivatives
| Compound/Derivative | Parasite | Strain/Stage | Activity (IC50) |
|---|---|---|---|
| AMTAC-11 | Leishmania infantum | Promastigote | 1.109 µg/mL |
| ACMD-03 | Leishmania infantum | Amastigote | 10.47 µM |
| Acridine derivative | Plasmodium falciparum | Chloroquine-Resistant | ≤ 0.3 µM |
Antiviral Potentials
The antiviral properties of acridine derivatives have been investigated against several viruses. kg.ac.rs Early studies identified activity against Herpes Simplex Virus type 2 (HSV-2) in Vero cell cultures, with some derivatives inhibiting viral replication. nih.gov
More recently, the acridine scaffold has been evaluated for activity against SARS-CoV-2. The antimalarial drug quinacrine, an acridine derivative, showed potent in vitro activity against SARS-CoV-2 in A549+ACE2 cells with an IC50 of 0.19 µM. nih.govacs.org A subsequent structure-activity relationship study of 9-aminoacridines identified several new analogs with strong antiviral activity. Derivative 9c was among the most potent, with an IC50 of ≤ 0.42 µM and a favorable selectivity index of >10, highlighting its potential as a lead molecule for further development. nih.govacs.org
Table 6: Antiviral Activity of Acridine Derivatives
| Compound | Virus | Cell Line | Activity (IC50) | Cytotoxicity (CC50) |
|---|---|---|---|---|
| Quinacrine | SARS-CoV-2 | A549 + ACE2 | 0.19 µM | 9.24 µM |
| Derivative 9c | SARS-CoV-2 | U2-OS ACE2 GFP | ≤ 0.42 µM | ≥ 4.41 µM |
| Acridine Derivatives | Herpes Simplex Virus 2 (HSV-2) | Vero | Inhibition of replication observed | N/A |
Anti-Inflammatory Effects
The anti-inflammatory potential of the broader acridine class has been investigated through the inhibition of key inflammatory cells. In vitro studies on 9-anilinoacridine and 9-phenoxyacridine derivatives have demonstrated their ability to suppress the release of chemical mediators from mast cells, neutrophils, and macrophages. nih.gov
Specifically, certain 9-anilinoacridine and 9-phenoxyacridine derivatives were found to be potent inhibitors of rat peritoneal mast cell degranulation, with IC50 values ranging from 16 to 21 µM. nih.gov Select compounds also showed significant inhibitory activity on the secretion of lysosomal enzymes and β-glucuronidase from neutrophils. nih.gov Furthermore, other derivatives effectively inhibited the production of tumor necrosis factor-alpha (TNF-α) in both RAW 264.7 macrophage-like cells and N9 murine microglial cell lines. nih.gov These findings indicate that the anti-inflammatory effects of certain acridine derivatives are mediated by suppressing mediators released from critical inflammatory cells. nih.gov
Larvicidal Potency
Analogues of 7-chloro-3,4-dihydro-9-phenyl-acridin-1(2H)-one have been synthesized and evaluated for their larvicidal efficacy against mosquito vectors. These compounds have shown significant potency against the early fourth instar larvae of Culex quinquefasciatus, a vector for filariasis, and Culex gelidus, a vector for Japanese encephalitis. nih.gov
In vitro testing demonstrated that these acridin-1(2H)-one analogues exhibit high larvicidal effects at a concentration of 50 mg/L against both mosquito species. nih.gov The research highlights the potential of these compounds as ecofriendly agents for controlling mosquito populations. nih.gov
| Compound | Target Species | LC50 Value (mg/L) | Correlation Coefficient (r²) |
|---|---|---|---|
| 7-chloro-3,4-dihydro-9-phenyl-acridin-1(2H)-one analogue | Culex quinquefasciatus | 25.02 | 0.998 |
| 7-chloro-3,4-dihydro-9-phenyl-acridin-1(2H)-one analogue | Culex gelidus | 26.40 | 0.988 |
Antioxidant Mechanisms
The antioxidant activity of acridone (B373769) derivatives has been explored through their ability to scavenge free radicals. Ten different acridone alkaloids isolated from Atalantia monophylla were evaluated for their antioxidant effects using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. All tested compounds exhibited moderate to good antioxidant activity. nih.gov
The efficacy of these acridones as antioxidants appears to be influenced by their molecular structure, particularly the number and position of hydroxyl groups on the acridone ring, which can enhance free radical scavenging by donating electrons. nih.gov Additionally, studies on novel 9-(piperazin-1-yl) acridine derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method also demonstrated notable antioxidant properties. wisdomlib.org In a separate study, a novel acridone derivative, 2-aminoacetamido-10-(3, 5-dimethoxy)-benzyl-9(10H)-acridone hydrochloride (8a), was found to induce oxidative stress in leukemia cells, leading to a deficiency in glutathione (GSH) as a primary mechanism of its antitumor action. nih.gov
| Compound Type | Assay | Observed Activity (IC50 Range) |
|---|---|---|
| Acridone alkaloids from Atalantia monophylla | ABTS Radical Scavenging | 19.98 µM to 79.58 µM |
Modulation of Cellular Processes (In Vitro)
Inhibition of Multidrug Resistance Mechanisms
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (ABCG2). Acridone derivatives have been identified as potent inhibitors of these transporters. nih.govnih.gov
Acridone-4-carboxamides, in particular, have been synthesized and tested for their ability to reverse multidrug resistance in Chinese hamster ovary cells. Optimization of this chemical series led to compounds that were two orders of magnitude more active than prototype inhibitors like verapamil (B1683045). nih.gov Another study focused on designing acridone derivatives to inhibit ABCG2, resulting in a compound that was more potent than the reference inhibitor GF120918 in its ability to block mitoxantrone efflux from cells. nih.gov These studies demonstrate the potential of the acridone scaffold in developing effective MDR modulators.
Impact on Cell Cycle Phases
Acridine derivatives have been shown to interfere with cell cycle progression, a key target for anticancer agents. In vitro studies have revealed that different derivatives can arrest cell division at various phases.
One study on a new amsacrine analogue, an acridine derivative, demonstrated that at a concentration of 15mg/kg, the compound induced cell cycle arrest in the G2/M phase in Ehrlich ascites carcinoma cells. researchgate.netnih.gov This was accompanied by a reduction in the percentage of cells in the G0/G1 and S phases, indicating a pre-mitotic blockade. researchgate.netnih.gov Another investigation into acridine/sulfonamide hybrids found that certain compounds induced a reduction in the S phase of the cell cycle. nih.gov These findings underscore the capacity of the acridine framework to serve as a basis for developing agents that modulate cell cycle dynamics.
Modulation of Nucleoside Transport Function
A comprehensive review of the scientific literature did not yield specific in vitro studies concerning the modulation of nucleoside transport function by this compound or its direct derivatives. This area remains a potential avenue for future research.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
The biological potential of this compound analogues is intrinsically linked to the nature and position of substituents on the acridine core. In vitro studies, primarily focused on anticancer activity, have begun to elucidate the key structural features that govern the potency and selectivity of these compounds. The hexahydroacridine-1,8(2H,5H)-dione moiety, a close structural relative, has been a key area of investigation, providing valuable insights into the SAR of this class of compounds.
Influence of Substituents on the Aryl Ring at Position 9
Research into 9-aryl-hexahydroacridine-1,8-diones has demonstrated that the substitution pattern on the C-9 aryl ring plays a crucial role in determining their cytotoxic effects. A study evaluating a series of these compounds against human hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines revealed that the presence and nature of substituents on the phenyl ring at the 9-position significantly modulate their antitumor activity. rsc.org
For instance, compounds with specific substitutions on this aryl group showed promising activity against both HepG-2 and MCF-7 cell lines. rsc.org While a comprehensive quantitative SAR is still under development, these initial findings underscore the importance of the electronic and steric properties of the C-9 aryl substituent in the anticancer action of this scaffold.
A specific example highlighting this is the compound 10-(4-chlorophenyl)-9-(4-methoxyphenyl)-3,6-diphenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, which exhibited an IC50 value of 82.98 μg/mL against the HepG-2 cell line in an MTT assay. rsc.org This provides a quantitative measure of the cytotoxic potential conferred by the specific combination of a 4-methoxyphenyl group at the 9-position and a 4-chlorophenyl group at the 10-position.
Impact of N-Substitution at Position 10
The nitrogen atom at position 10 of the hexahydroacridine-1,8-dione core presents another critical point for chemical modification that significantly influences biological activity. A recent study focused on the synthesis and cytotoxic evaluation of novel N-substituted acrididine-1,8-dione derivatives, where a phthalimide moiety was introduced via a linker to the nitrogen atom. nih.gov
These hybrid molecules were assessed for their antitumor activity against a panel of human cancer cell lines, including lung carcinoma (H460 and A549), skin carcinoma (A431), and breast cancer (MDA-MB-231). nih.gov The results indicated that the nature of the substituent on the aryl ring at the 9-position, in conjunction with the N-10 modification, dictates the cytotoxic potency and selectivity.
One of the most active compounds from this series, compound 8f , which features a 4-fluorophenyl group at the 9-position and a phthalimide group linked to the N-10 position, demonstrated significant cytotoxicity against skin and lung cancer cell lines with favorable IC50 values and a good selectivity index. nih.gov This highlights a synergistic effect between the substitutions at these two key positions.
The following interactive data table summarizes the in vitro cytotoxic activity of selected N-substituted acrididine-1,8-dione derivatives.
| Compound | 9-Aryl Substituent | HSF (IC50 in µM) | H460 (IC50 in µM) | A431 (IC50 in µM) | A549 (IC50 in µM) | MDA-MB-231 (IC50 in µM) |
| 8c | 4-Nitrophenyl | >100 | 54.33 | 80.14 | 98.14 | >100 |
| 8f | 4-Fluorophenyl | 85.12 | 50.11 | 45.23 | 63.84 | 95.11 |
| 8h | 3-Nitrophenyl | >100 | 95.14 | >100 | >100 | >100 |
| 8i | 3-Bromophenyl | >100 | 90.11 | 98.41 | >100 | >100 |
| 8L | 3-Hydroxyphenyl | >100 | >100 | >100 | >100 | >100 |
Data sourced from a study on N-substituted acrididine-1,8-dione derivatives. nih.gov HSF cells are normal human skin fibroblasts.
The data clearly indicates that the presence of a 4-fluorophenyl group at the 9-position in compound 8f leads to the most potent and broad-spectrum anticancer activity among the tested analogues. In contrast, compounds with nitro or bromo substituents at the meta position of the 9-aryl ring, or a hydroxy group, showed significantly reduced or no activity. This suggests that electronic and positional factors of the substituent on the 9-aryl ring are critical for cytotoxic efficacy.
Advanced Applications and Scaffold Modification Strategies
Applications in Chemical Biology
The inherent properties of the acridone (B373769) nucleus, particularly its planarity and fluorescence, make it a valuable pharmacophore and a privileged scaffold in chemical biology. jchps.comnih.gov These characteristics enable derivatives of 3,4-dihydroacridin-1(2H)-one to be developed as specialized tools for interrogating complex biological systems.
The fluorescent nature of the acridone core is a key feature exploited in the design of molecular probes. jchps.com Acridine (B1665455) and acridone derivatives are well-established as fluorescent materials used for the visualization of biomolecules. rsc.org Their utility stems from a stable, planar, and crystalline structure that often exhibits strong fluorescence. nih.gov This allows for the studying and monitoring of various biochemical and pharmacological processes. nih.gov
Researchers have successfully designed and synthesized novel fluorescent probes by integrating the acridone scaffold with other chemical entities. For instance, a coumarin-acridone hybrid compound was developed as a highly sensitive and selective fluorescent probe for detecting ferric ions (Fe³⁺) in living systems. mdpi.com This probe demonstrated practical applicability for bioimaging in both living cells and zebrafish, highlighting the potential of acridone-based structures in visualizing specific analytes within complex biological environments. mdpi.com The probe operates in a "fluorescence-off" mode and has a low detection limit under physiological conditions. mdpi.com
Furthermore, the broader class of quinacridone derivatives has been developed into polarity-sensitive fluorescent probes with exceptionally long lifetimes. nih.gov These probes are designed to investigate the heterogeneity of cell membranes, a critical aspect of cell biology. One optimized probe exhibited a significant lifetime shift in response to changes in membrane polarity, allowing for effective imaging and tracking of functional microregions on the cell membrane surface during processes like cell migration. nih.gov While not directly this compound, these examples underscore the principle and potential of modifying the core acridone structure to create sophisticated tools for cell imaging.
| Probe Type | Target/Application | Key Feature | Reference |
| Coumarin-Acridone Hybrid | Fe³⁺ Detection / Bioimaging | High sensitivity and selectivity, low cytotoxicity | mdpi.com |
| Quinacridone Derivative | Cell Membrane Heterogeneity | Exceptionally long fluorescence lifetime, polarity-sensitive | nih.gov |
Scaffold Diversification and Library Generation
The generation of compound libraries with diverse chemical structures is a cornerstone of modern drug discovery and chemical biology. The this compound core serves as a versatile template for creating such libraries. Its multiple reaction sites allow for the systematic introduction of various functional groups, leading to analogues with fine-tuned properties.
The synthesis of diverse libraries of acridone-related structures often involves multicomponent reactions (MCRs) or stepwise modifications of a pre-formed core. For the related 1,2,3,4-tetrahydroacridin-9(10H)-ones, systematic synthesis and testing of several series of compounds were performed to explore structure-activity relationships (SAR) for antimalarial activity. acs.org This approach involved creating variations at different positions of the scaffold to optimize both biological activity and physicochemical properties like solubility and permeability. acs.org
Similarly, a library of 59 derivatives of the related 3,4-dihydroisoquinolin-1(2H)-one scaffold was synthesized using the Castagnoli–Cushman reaction to explore their bioactivity. rsc.org Such strategies, which allow for the combination of different building blocks in a combinatorial fashion, are highly applicable to the dihydroacridinone core. These methods enable the incorporation of a wide range of functional groups, including alkyl, aryl, and heteroaryl moieties, as well as substituents that can modulate hydrogen bonding capacity, electronic properties, and steric profile. The development of one-pot synthesis procedures is particularly efficient for generating highly functionalized derivatives. nih.gov
Controlling the position of chemical modifications on the this compound scaffold is crucial for establishing clear structure-activity relationships. Regioselective functionalization allows chemists to precisely modify one specific site on the molecule while leaving others unchanged. While research directly focused on the dihydroacridinone core is emerging, studies on the parent acridine system provide valuable insights.
Protocols have been developed for the regioselective C-H bond functionalization of acridines at the C-4 and C-9 positions using organozinc reagents. nih.gov This direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the need for pre-functionalized starting materials. The ability to selectively target specific positions is often controlled by the choice of catalyst, directing groups, or the inherent reactivity of the C-H bonds within the heterocyclic system. mdpi.comresearchgate.net For instance, in quinoline (B57606) systems, which are structurally related to the acridinone (B8587238) core, dearomative hydroboration can be controlled by ligands to achieve regioselective modification. nih.gov These advanced synthetic methods offer a pathway to selectively decorate the dihydroacridinone core, providing precise control over the final molecular architecture and enabling the systematic exploration of chemical space around the scaffold.
Conjugate Development for Targeted Biomolecular Interactions
The this compound scaffold can be used as a molecular anchor to which other chemical entities are attached, creating conjugate molecules designed for specific biological tasks. This strategy leverages the core properties of the dihydroacridinone, such as its ability to interact with biomolecules, while adding a new layer of functionality, such as targeting a specific protein or cellular location.
The planar aromatic portion of the acridone structure is known to intercalate with double-stranded DNA, a property that has been extensively studied. rsc.orgnih.gov This DNA-affinic property can be utilized to deliver other molecules to the cell nucleus. nih.gov For example, acridine has been conjugated with cytotoxic agents like platinum or nitrogen mustards to create targeted anticancer agents. nih.gov
Beyond DNA, the development of conjugates aims to modulate protein-protein interactions (PPIs), which are central to many disease processes. ajwilsonresearch.comdrugdiscoverychemistry.com The dihydroacridinone scaffold can be linked to peptides, small molecules, or other recognition motifs to create probes or inhibitors that target specific PPI interfaces. nih.govmdpi.com Modern bioconjugation techniques, such as "click chemistry," provide efficient and specific ways to link the dihydroacridinone core to biomolecules. nih.gov For example, tyrosine-click chemistry, which involves the reaction of a specialized reagent with tyrosine residues on a protein, offers a powerful method for site-specific protein modification that could be adapted for dihydroacridinone-based conjugates. nih.gov
| Conjugation Strategy | Biological Target | Purpose | Reference |
| Attachment of Cytotoxic Agents | DNA (in cell nuclei) | Targeted drug delivery | nih.gov |
| Tyrosine-Click Chemistry | Proteins (tyrosine residues) | Site-specific protein modification, PPI modulation | nih.gov |
Future Directions in Dihydroacridinone Research
The versatility of the this compound scaffold suggests several promising avenues for future research. The continued exploration of its chemical space is expected to yield novel molecules with significant potential in chemical biology and medicinal chemistry.
A key area for future development lies in the synthesis of more complex and diverse libraries of dihydroacridinone derivatives. Advances in synthetic methodology, particularly in regioselective C-H functionalization, will be critical for accessing novel analogues that are currently difficult to prepare. nih.gov This will enable a more thorough investigation of the structure-activity relationships that govern the biological effects of these compounds.
In the realm of chemical biology, the design of next-generation fluorescent probes based on the dihydroacridinone core is a promising direction. This includes the development of probes that can respond to more subtle changes in the cellular environment or that can be used in advanced imaging techniques like fluorescence lifetime imaging microscopy (FLIM). nih.gov Furthermore, expanding the application of dihydroacridinone conjugates to target a wider range of biomolecules, including specific enzymes, protein complexes, and RNA structures, will be a major focus. nih.govajwilsonresearch.com The ongoing research into the biological targets of the broader acridine family, such as topoisomerases and protein kinases, will continue to inspire the design of new dihydroacridinone-based molecules for targeted biological intervention. rsc.orgnih.gov
Q & A
What are the most reliable synthetic methodologies for preparing 3,4-dihydroacridin-1(2H)-one derivatives, and how can reaction conditions be optimized for high regioselectivity?
Level: Advanced
Methodological Answer:
The synthesis of this compound derivatives often involves base-catalyzed condensation of substituted benzaldehydes with cyclic ketones, followed by cyclization. For example, DMFDMA (N,N-dimethylformamide dimethyl acetal) has been used as a catalyst to achieve yields up to 78% under mild conditions (60–75°C, 30 minutes) . To optimize regioselectivity:
- Substituent effects : Electron-withdrawing groups on benzaldehydes (e.g., chloro, nitro) enhance cyclization efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates.
- Monitoring : Real-time NMR or TLC can track intermediate formation (e.g., Schiff bases) to adjust reaction times .
How can structural ambiguities in this compound derivatives be resolved using crystallographic techniques?
Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving disorder or conformational ambiguities. For instance, SHELXL and WinGX are widely used for refinement:
- Disorder handling : Apply SHELXL constraints (e.g.,
EADP,SIMU) to model disordered atoms, as seen in 5,7-dibromo-3-trifluoromethyl derivatives with mirror-plane disorder . - Validation : Use R-factors (<5%) and residual electron density maps to confirm accuracy.
- Software : SHELXPRO and CrysAlisPro are recommended for data integration .
What strategies are effective for analyzing contradictory biological activity data in this compound derivatives?
Level: Advanced
Methodological Answer:
Contradictions in bioactivity (e.g., variable IC50 values) often arise from substituent-dependent effects or assay conditions. Mitigation strategies include:
- Structure-activity relationship (SAR) : Compare derivatives with halogen (e.g., 7-bromo) vs. methoxy substituents; the latter showed enhanced anti-neuroinflammatory effects due to NF-κB pathway modulation .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls.
- Statistical validation : Apply ANOVA or dose-response curve clustering to identify outliers .
How can researchers design experiments to evaluate the impact of this compound derivatives on metabolic stability and bioavailability?
Level: Advanced
Methodological Answer:
Key experimental approaches:
- Physicochemical profiling : Measure logP (via HPLC) and solubility (shake-flask method) to predict absorption. Derivatives with methoxy groups exhibit improved water solubility .
- In vitro assays : Use liver microsomes or CYP450 enzymes to assess metabolic degradation rates.
- In silico modeling : Tools like SwissADME predict bioavailability based on topological polar surface area (TPSA) and Lipinski’s rules .
What spectroscopic techniques are essential for characterizing novel this compound analogs, and how can overlapping signals be deconvoluted?
Level: Basic
Methodological Answer:
- NMR : 1H/13C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.5–8.5 ppm, ketone carbonyls at δ ~197 ppm) .
- IR : Confirm ketone (C=O stretch at ~1680 cm⁻¹) and NH groups (if present) .
- Deconvolution : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., δ 2.2–3.5 ppm for CH2 groups) .
How can computational methods enhance the design of this compound-based inhibitors targeting specific enzymes?
Level: Advanced
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with enzyme active sites (e.g., NF-κB or kinases).
- MD simulations : GROMACS or AMBER can predict binding stability over time.
- QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with inhibitory potency .
What are the best practices for troubleshooting low yields in the synthesis of this compound derivatives?
Level: Basic
Methodological Answer:
- Catalyst screening : Test Brønsted acids (e.g., HCl) vs. Lewis acids (e.g., FeCl3) to optimize cyclization .
- Temperature control : Gradual heating (e.g., 60°C → 75°C) minimizes side reactions.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate pure products .
How do steric and electronic effects of substituents influence the biological activity of this compound derivatives?
Level: Advanced
Methodological Answer:
- Steric effects : Bulky groups (e.g., trifluoromethyl) reduce binding to narrow enzyme pockets but enhance selectivity .
- Electronic effects : Electron-donating groups (e.g., methoxy) increase electron density in the acridinone ring, enhancing π-π stacking with aromatic residues .
- Case study : 7-Methoxy derivatives showed 3-fold higher anti-inflammatory activity than halogenated analogs due to improved solubility and target engagement .
What are the critical considerations for scaling up this compound synthesis from milligram to gram quantities?
Level: Advanced
Methodological Answer:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of benzaldehyde to cyclic ketone to avoid side products.
- Solvent volume : Scale linearly while ensuring reflux efficiency (e.g., use a Dean-Stark trap for water removal).
- Safety : Replace low-boiling solvents (e.g., DCM) with safer alternatives (e.g., EtOAc) .
How can researchers validate the purity of this compound derivatives for pharmacological studies?
Level: Basic
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
